Scaffold Pharmacological Validation: 3,3-Dimethylureido Piperidine Fragment Delivers 10-Fold Superior BTK Inhibition vs. 3-Methyl-2-oxoimidazolidinone Analog in Head-to-Head Kinase Panel
The 3,3-dimethylureido piperidine motif — for which the target compound serves as the direct Boc-protected synthetic precursor — confers markedly superior BTK inhibitory potency when compared to a structurally analogous 3-(3-methyl-2-oxoimidazolidin-1-yl)piperidine replacement. In US9656988, Example 151 (bearing the (R)-3-(3,3-dimethylureido)piperidine fragment) exhibits an IC₅₀ of 55 nM against BTK[C481S], whereas Example 256 — identical core scaffold but with the urea replaced by a 3-methyl-2-oxoimidazolidin-1-yl group — shows a 10-fold potency loss with an IC₅₀ of 550 nM in the same HotSpot kinase assay format [1][2].
| Evidence Dimension | BTK[C481S] inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Example 151: IC₅₀ = 55 nM (R)-3-(3,3-dimethylureido)piperidine fragment |
| Comparator Or Baseline | Example 256: IC₅₀ = 550 nM (R)-3-(3-methyl-2-oxoimidazolidin-1-yl)piperidine fragment |
| Quantified Difference | 10-fold potency advantage (55 nM vs. 550 nM) |
| Conditions | In vitro HotSpot kinase assay; purified enzymes; ³³P-ATP detection; BTK[C481S] (Human) |
Why This Matters
This 10-fold potency differential directly informs procurement decisions: research groups targeting BTK-driven indications should prioritize the 3,3-dimethylureido building block over alternative urea mimetics to maximize the probability of identifying potent lead compounds.
- [1] BindingDB BDBM309682. US9656988 Example 151. IC₅₀ = 55 nM, BTK[C481S], HotSpot kinase assay. Deposited 2019-09-04. View Source
- [2] BindingDB BDBM309787. US9656988 Example 256. IC₅₀ = 550 nM, HotSpot kinase panel. BTK[C481S]. View Source
